molecular formula C17H33NO6 B071724 Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 173725-28-5

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B071724
CAS RN: 173725-28-5
M. Wt: 347.4 g/mol
InChI Key: CTRCWYGGVOETGG-WRQOLXDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives, including Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, involves intricate chemical procedures designed to ensure the introduction of the nonyl group while preserving the delicate glycosidic linkages. Techniques such as the "active ester" approach, which employs direct glycosylation of amino acid esters, are pivotal in constructing these complex molecules (Jensen, Hansen, Venugopal, & Barany, 1996).

Molecular Structure Analysis

The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives reveals a distorted chair conformation typical of glucopyranosides, which is instrumental in their biological functions. The ring distortions, as seen in compounds such as Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and the orientation of the amide bond and exocyclic hydroxymethyl group are critical for understanding the reactivity and interactions of these molecules (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. The acetamido group and the glycosidic linkage play a central role in the compound's chemical behavior, participating in reactions such as glycosylation and acetylation. The synthesis of related compounds often involves selective protection and deprotection strategies to achieve the desired chemical modifications (Pavliak & Kováč, 1991).

Scientific Research Applications

Biomedical Applications

Cytotoxic and Apoptosis Inducing Agents

  • A class of glycosides known as acacic acid-type saponins (AATS) from the Leguminosae-Mimosoideae family demonstrates cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These activities suggest a potential for developing new antitumor agents, highlighting the importance of specific glycosidic moieties and acyl groups in mediating biological effects (Lacaille-Dubois et al., 2011).

Chemical and Industrial Applications

Corrosion Inhibition

  • Glutamic acid and its derivatives, structurally related to Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, are reviewed for their effectiveness as corrosion inhibitors for metals. This application is significant in various aggressive solutions, showcasing how specific amino acids and their derivatives can either inhibit or accelerate corrosion processes depending on environmental conditions (Hamadi et al., 2018).

Nutraceutical and Food Industry Applications

Health Supplements and Functional Foods

  • The biological activities of derivatized D-glucans, including enhanced solubility and potentiated anticoagulant, antitumor, antioxidant, and antiviral activities, point towards their use in health supplements and functional foods. Chemical modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation of glucans (structurally related to glycosidic functionalities in this compound) enhance their biological effects, suggesting potential for similar compounds in nutraceutical applications (Kagimura et al., 2015).

Mechanism of Action

Target of Action

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(nonyloxy)tetrahydro-2H-pyran-3-yl)acetamide, is a complex compound with a unique mechanism of action. The primary targets of this compound are dynamically coordinated systems . It has been developed as a new type of cycle control method for the stabilization of these systems .

Mode of Action

The compound interacts with its targets by coordinating the system with an electrode . This interaction generates stable cycles, which are crucial for maintaining the stability of dynamically coordinated systems . The power consumption of this control method is lower than that of other methods, making it suitable for applications requiring high efficiency and low power consumption .

Biochemical Pathways

It is known that the compound plays a pivotal role in the stabilization of dynamically coordinated systems . The downstream effects of this stabilization are likely to be complex and varied, depending on the specific system .

Pharmacokinetics

It is known that the compound should be stored at 2°c - 8°c for optimal stability . This suggests that temperature and other environmental factors may significantly impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the generation of stable cycles in dynamically coordinated systems . This stabilization can lead to increased efficiency and reduced power consumption in these systems .

Action Environment

Environmental factors, such as temperature, can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2°C - 8°C for optimal stability . Therefore, careful consideration of the action environment is crucial when working with this compound.

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCWYGGVOETGG-WRQOLXDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585909
Record name Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173725-28-5
Record name Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.